7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
This compound belongs to the tetrahydroquinazolin-4-one class, characterized by a fused bicyclic core with a sulfur atom at position 2 (sulfanylidene group), a chlorine substituent at position 7, and a morpholinoethyl moiety at position 2.
Properties
IUPAC Name |
7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-10-1-2-11-12(9-10)16-14(21)18(13(11)19)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJPBDWUVIQZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholin-4-ylethyl Side Chain: The morpholin-4-ylethyl side chain can be attached through nucleophilic substitution reactions, where the quinazolinone core is reacted with a suitable morpholine derivative.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 is a key determinant of biological activity and physicochemical properties. Below is a comparison of analogs:
Key Observations :
Substituent Variations at Position 2 and 7
Position 2 (sulfanylidene) and position 7 (chlorine) are conserved in most analogs, but modifications exist:
Biological Activity
7-Chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 422526-66-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazolin core with a chloro substituent and a morpholine group, which may contribute to its biological activity. The presence of the sulfanylidene moiety is also noteworthy as it may influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related quinazoline derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural features have been evaluated for their efficacy against bacterial strains. In vitro assays demonstrated significant inhibition of biofilm formation and bacterial growth, indicating potential applications in treating infections.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer cell signaling.
- Receptor Modulation : The morpholine moiety could facilitate interactions with neurotransmitter receptors or other protein targets.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence ROS levels, thereby affecting cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives:
-
Anticancer Efficacy : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
Compound IC50 (µM) Cancer Cell Line Compound A 5.0 MCF-7 Compound B 10.0 HeLa 7-Chloro... 7.5 A549 -
Antimicrobial Activity : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Q & A
Q. What synthetic methodologies are effective for synthesizing 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Formation : React a substituted benzoic acid derivative (e.g., 2-amino-5-chlorobenzoic acid) with allyl isothiocyanate in ethanol under reflux, catalyzed by triethylamine. This forms the tetrahydroquinazolinone scaffold .
Functionalization : Introduce the morpholinylethyl group via nucleophilic substitution or coupling reactions. For example, react the intermediate with 2-(morpholin-4-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ .
Purification : Recrystallize from ethanol or methanol to obtain high-purity crystals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Key techniques include:
Q. What preliminary assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Testing : Use agar dilution or microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytokinin Activity : Assess plant cell division via tobacco callus bioassays, comparing to standard cytokinins like kinetin .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Methodological Answer: Key Structure-Activity Relationship (SAR) insights:
| Substituent | Impact on Bioactivity | Reference |
|---|---|---|
| Chlorine at position 7 | Enhances antimicrobial potency (e.g., MIC ↓ 50%) | |
| Morpholinylethyl group | Improves solubility and CNS penetration | |
| Thiocarbonyl (C=S) | Critical for binding to bacterial dihydrofolate reductase |
Experimental Design : Synthesize analogs (e.g., replacing morpholine with piperazine) and compare activities via dose-response curves. Use molecular docking to predict binding modes .
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the thiocarbonyl group’s electron-deficient nature facilitates nucleophilic attacks .
- Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2). Key interactions include hydrogen bonds between morpholine oxygen and Arg98 .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Verify Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted intermediates can skew results .
Standardize Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C). For cytotoxicity, use MTT assays with consistent cell lines (e.g., HeLa) .
Cross-Validate : Compare crystallographic data (e.g., hydrogen-bond patterns) to rule out polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
